An In-Depth Technical Guide to 2-Methyl-1,3-dioxolane-2-carboxylic acid (CAS No. 5736-04-9)
An In-Depth Technical Guide to 2-Methyl-1,3-dioxolane-2-carboxylic acid (CAS No. 5736-04-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I've witnessed the evolution of synthetic chemistry and its profound impact on drug discovery. The careful selection of molecular building blocks is paramount to the successful construction of novel therapeutic agents. It is not merely about connecting atoms, but about strategically embedding functionalities that confer desired physicochemical and pharmacological properties. This guide is dedicated to a seemingly simple yet versatile molecule: 2-Methyl-1,3-dioxolane-2-carboxylic acid. While it may not be a household name in the pantheon of blockbuster drugs, its structural motifs—a protected carboxylic acid and a chiral center precursor—make it a valuable tool in the medicinal chemist's arsenal. This document aims to provide a comprehensive, practical, and scientifically grounded resource for researchers looking to leverage this compound in their synthetic endeavors. We will delve into its synthesis, characterization, and potential applications, not as a rigid set of instructions, but as a foundation for informed and innovative research.
Core Identification and Physicochemical Properties
CAS Number: 5736-04-9
2-Methyl-1,3-dioxolane-2-carboxylic acid is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a methyl and a carboxylic acid group at the 2-position. The dioxolane ring acts as a protective group for a ketone or an acid, which can be deprotected under specific conditions. This latent functionality, combined with the carboxylic acid handle, makes it a bifunctional building block in organic synthesis.
Table 1: Physicochemical Properties of 2-Methyl-1,3-dioxolane-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | |
| Molecular Weight | 132.11 g/mol | |
| IUPAC Name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |
| Appearance | Solid (predicted) | |
| SMILES | CC1(OCCO1)C(=O)O | |
| InChIKey | ZHGDCOBQAGUTIW-UHFFFAOYSA-N |
Strategic Synthesis Methodologies
Pathway A: Hydrolysis of a Nitrile Precursor
This is a classic and reliable method for the synthesis of carboxylic acids. The strategy involves the preparation of the corresponding nitrile, 2-cyano-2-methyl-1,3-dioxolane, followed by hydrolysis.
Diagram 1: Synthesis via Nitrile Hydrolysis.
Experimental Protocol (Proposed):
Step 1: Synthesis of 2-Cyano-2-methyl-1,3-dioxolane
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetone cyanohydrin (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-cyano-2-methyl-1,3-dioxolane.
Causality: The acetalization of the ketone in acetone cyanohydrin with ethylene glycol protects the carbonyl group. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing the water formed during the reaction.[1]
Step 2: Hydrolysis to 2-Methyl-1,3-dioxolane-2-carboxylic acid
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To a round-bottom flask, add 2-cyano-2-methyl-1,3-dioxolane (1.0 eq) and a solution of aqueous sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality: Acid-catalyzed hydrolysis of the nitrile functional group proceeds through the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid.[2] Heating is necessary to drive this typically slow reaction to completion.
Pathway B: Oxidation of a Primary Alcohol
This approach involves the synthesis of 2-hydroxymethyl-2-methyl-1,3-dioxolane, followed by its oxidation to the carboxylic acid.
Diagram 2: Synthesis via Alcohol Oxidation.
Experimental Protocol (Proposed):
Step 1: Synthesis of 2-Hydroxymethyl-2-methyl-1,3-dioxolane
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In a round-bottom flask, dissolve hydroxyacetone (1.0 eq) and ethylene glycol (1.1 eq) in a suitable solvent like dichloromethane.
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Add a catalytic amount of an acid catalyst, such as Amberlyst-15 resin.
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Stir the mixture at room temperature and monitor the reaction by TLC.
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Upon completion, filter off the resin and wash the filtrate with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Causality: The use of a solid acid catalyst like Amberlyst-15 simplifies the workup procedure as it can be easily removed by filtration. This method is often preferred for its mildness and ease of handling. A similar preparation of a related compound, 2-Methyl-1,3-dioxolane-2-ethanol, has been reported using a weak acid catalyst.[3]
Step 2: Oxidation to 2-Methyl-1,3-dioxolane-2-carboxylic acid
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Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water.
-
Dissolve the crude 2-hydroxymethyl-2-methyl-1,3-dioxolane (1.0 eq) in acetone in a flask cooled in an ice bath.
-
Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (indicated by a persistent orange color).
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Causality: Jones oxidation is a powerful and reliable method for the oxidation of primary alcohols to carboxylic acids.[4] The reaction is typically fast and high-yielding. Care must be taken during the addition of the oxidant as the reaction is exothermic.
Analytical Characterization Profile
As this compound is often sold without accompanying analytical data, this section provides a detailed, experience-based guide to its expected spectroscopic features. These predictions are based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR):
-
δ ~ 4.0 ppm (s, 4H): The four protons of the ethylene glycol backbone of the dioxolane ring are expected to appear as a singlet. Due to the symmetry of the molecule, these protons are chemically equivalent.
-
δ ~ 1.5 ppm (s, 3H): The three protons of the methyl group at the C2 position will appear as a sharp singlet.
-
δ > 10 ppm (br s, 1H): The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift. This signal is exchangeable with D₂O.
13C NMR (Carbon NMR):
-
δ ~ 175-180 ppm: The carbonyl carbon of the carboxylic acid.
-
δ ~ 100-110 ppm: The quaternary carbon at the C2 position of the dioxolane ring (the ketal carbon).
-
δ ~ 65 ppm: The two equivalent carbons of the ethylene glycol moiety in the dioxolane ring.
-
δ ~ 20-25 ppm: The carbon of the methyl group at the C2 position.
The chemical shifts for the dioxolane ring carbons are based on data for similar 1,3-dioxolane structures.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the C-O bonds of the dioxolane ring.
-
3300-2500 cm⁻¹ (broad): A very broad absorption due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[6]
-
~1710 cm⁻¹ (strong, sharp): A strong absorption corresponding to the C=O stretching of the carboxylic acid.
-
~1200-1000 cm⁻¹ (strong): A series of strong bands associated with the C-O stretching vibrations of the dioxolane ring and the carboxylic acid.
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry would likely show fragmentation patterns characteristic of the dioxolane ring and loss of the carboxylic acid group. Key expected fragments include:
-
[M-COOH]⁺: Loss of the carboxylic acid group (m/z 45).
-
[M-CH₃]⁺: Loss of the methyl group (m/z 15).
-
Fragments arising from the cleavage of the dioxolane ring.
Applications in Drug Discovery and Development
The unique structural features of 2-Methyl-1,3-dioxolane-2-carboxylic acid make it a valuable building block in medicinal chemistry.
As a Protected α-Keto Acid Analogue
The 2-methyl-1,3-dioxolane moiety serves as a stable protecting group for a pyruvic acid (an α-keto acid) core. α-Keto acids are important pharmacophores found in a variety of biologically active molecules, including enzyme inhibitors. The dioxolane protection allows for selective modification of other parts of a molecule without interference from the reactive keto group. The protecting group can be removed under acidic conditions to reveal the α-keto acid functionality at a later stage in the synthesis.
A Scaffold for Bioisosteric Replacement
The carboxylic acid group is a common feature in many drugs, but it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability. The 2-methyl-1,3-dioxolane-2-carboxylic acid scaffold can be used to synthesize bioisosteres of carboxylic acids. By converting the carboxylic acid to other functional groups (e.g., amides, esters, or tetrazoles), researchers can fine-tune the acidity, lipophilicity, and metabolic stability of a lead compound to improve its drug-like properties.
Introduction of a Quaternary Stereocenter
The C2 position of the dioxolane ring is a quaternary carbon. This allows for the construction of molecules with a quaternary stereocenter, which can be important for creating three-dimensional complexity and improving binding affinity to biological targets. While the parent molecule is achiral, derivatization can lead to the formation of chiral centers.
Safety and Handling
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)
-
Precautionary Statements: P264, P270, P301+P312, P501
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Methyl-1,3-dioxolane-2-carboxylic acid, with its CAS number 5736-04-9, represents more than just a chemical entry in a catalog. It is a versatile synthetic intermediate that offers elegant solutions to common challenges in medicinal chemistry. Its ability to act as a protected α-keto acid, a scaffold for bioisosteric modification, and a precursor for generating molecular complexity makes it a valuable asset in the design and synthesis of novel drug candidates. This guide has provided a framework for its synthesis, a predictive profile for its analytical characterization, and an overview of its strategic applications. It is my hope that this information will not only be a practical resource but also an inspiration for the creative and thoughtful design of the next generation of therapeutics.
References
-
PubChem. Compound Summary for CID 298859, 2-Methyl-1,3-dioxolane-2-carboxylic acid. National Center for Biotechnology Information. [Link]
- Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. J. Med. Chem.2013, 56 (19), pp 7494–7517.
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
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ResearchGate. Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. [Link]
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Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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